1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. It is a derivative of 1,2,4-triazole-3-carboxylic Acid, which is a major metabolite of the antiviral agent Ribavirin . The planes of the triazole and phenyl rings are almost perpendicular to each other .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid involves a triazole ring attached to a benzyl group and a carboxylic acid group . The planes of the triazole and phenyl rings are almost perpendicular to each other .
Physical And Chemical Properties Analysis
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a solid at room temperature . Its molecular weight is 203.2 g/mol . More specific physical and chemical properties are not detailed in the search results .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their resemblance to the substructures of natural products and pharmaceuticals .
Anticancer Research
This compound has been utilized in the synthesis of molecules with potential anticancer properties. It’s involved in the creation of derivatives that have shown effectiveness in cytotoxicity assays against cancer cell lines .
Antiviral Agent Metabolite Study
As a major metabolite of the antiviral agent Ribavirin, this triazole derivative is crucial for understanding the metabolism and mechanism of action of antiviral medications .
Organic Synthesis Methodology
It plays a role in developing new methodologies for organic synthesis, such as the construction of triazole rings, which are core components in many pharmaceuticals .
Pharmacological Activity Profiling
The compound is used in the profiling of pharmacological activities of new drug candidates, especially in the early stages of drug discovery to determine the therapeutic potential .
Chemical Education and Research
In academic settings, it’s used to teach and research the principles of heterocyclic chemistry and the synthesis of complex molecules from simpler precursors .
Material Science
Researchers explore its applications in material science, particularly in the development of new materials with triazole functionalities that could have unique physical properties .
Biochemical Assays
It’s also used in biochemical assays to investigate enzyme inhibition, receptor binding, and other biochemical pathways relevant to disease states and therapeutic interventions .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :
Result of Action
Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
1-benzyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECVCOZCCWXGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577127 | |
Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
138624-97-2 | |
Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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